KW-2449
Overview
Description
KW-2449 is a novel multikinase inhibitor that targets several kinases, including FMS-like tyrosine kinase 3, Abelson tyrosine-protein kinase 1, Abelson tyrosine-protein kinase 1 with the T315I mutation, and Aurora kinase . It has shown significant potential in treating leukemia, particularly in cases with FMS-like tyrosine kinase 3 mutations or resistance to imatinib .
Mechanism of Action
Target of Action
KW-2449 is a multikinase inhibitor that primarily targets FLT3, ABL, ABL-T315I, and Aurora kinase . These kinases play crucial roles in cell proliferation and survival, particularly in the context of leukemia .
Mode of Action
This compound exerts its effects by inhibiting the activity of its target kinases. It suppresses the growth of leukemia cells with FLT3 mutations by inhibiting the FLT3 kinase, resulting in the down-regulation of phosphorylated-FLT3/STAT5, G1 arrest, and apoptosis . In FLT3 wild-type human leukemia, it induces the reduction of phosphorylated histone H3, G2/M arrest, and apoptosis . In imatinib-resistant leukemia, this compound contributes to the release of resistance by the simultaneous down-regulation of BCR/ABL and Aurora kinases .
Biochemical Pathways
This compound affects several biochemical pathways. In the context of leukemia, it downregulates the FLT3/STAT5 pathway, leading to G1 arrest and apoptosis . It also reduces the level of phosphorylated histone H3, leading to G2/M arrest and apoptosis in FLT3 wild-type leukemia . Furthermore, it downregulates both BCR/ABL and Aurora kinases in imatinib-resistant leukemia . In the context of Rett syndrome, it has been found to activate the PI3K-AKT signaling pathway .
Pharmacokinetics
It has been reported that this compound is orally active , suggesting that it has good bioavailability. More detailed studies are needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The action of this compound leads to significant molecular and cellular effects. It inhibits the growth of various types of leukemia cells through several mechanisms of action . In the context of Rett syndrome, treatment with this compound alleviated neuronal deficits and transcriptome changes in MECP2-KO human neuronal models .
Preparation Methods
The synthesis of KW-2449 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an indazole derivative, which is then coupled with a benzoyl piperazine moiety . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for this compound are designed to scale up these laboratory procedures while maintaining consistency and quality .
Chemical Reactions Analysis
KW-2449 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to target kinases.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can exhibit different biological activities .
Scientific Research Applications
KW-2449 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying kinase inhibition and the development of new inhibitors.
Biology: this compound is used to investigate the role of kinases in cell signaling and cancer progression.
Comparison with Similar Compounds
KW-2449 is unique due to its ability to inhibit multiple kinases with high potency. Similar compounds include:
Lestaurtinib: Another FMS-like tyrosine kinase 3 inhibitor, but with different kinase selectivity.
Midostaurin: Targets FMS-like tyrosine kinase 3 and other kinases, but with a different mechanism of action.
Tandutinib: Inhibits FMS-like tyrosine kinase 3 and platelet-derived growth factor receptor, but with lower potency compared to this compound.
Sorafenib: A multikinase inhibitor with broader kinase inhibition but different clinical applications.
Sunitinib: Targets multiple kinases, including FMS-like tyrosine kinase 3, but with different pharmacokinetic properties.
This compound’s unique combination of kinase targets and high potency makes it a promising candidate for treating leukemia, particularly in cases with resistance to other treatments .
Properties
IUPAC Name |
[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKKYCXAOBSRM-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026046 | |
Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841258-76-2, 1000669-72-6 | |
Record name | KW-2449 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841258762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KW 2449 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000669726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KW-2449 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D9N67F58G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.